Methyl 5-fluoro-2-methoxybenzoate
Description
Overview of Halogenated Aromatic Esters in Synthetic Chemistry
Halogenated aromatic esters are a class of organic compounds that serve as crucial intermediates in synthetic chemistry. acs.org Their structure, featuring an ester group and one or more halogen atoms attached to an aromatic ring, makes them versatile building blocks for more complex molecules. nih.gov The presence of a halogen atom provides a reactive site for various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. nih.govresearchgate.net
These compounds are instrumental in the synthesis of a wide array of valuable products, from pharmaceuticals and agrochemicals to dyes and advanced materials. nih.gov For instance, methods like the Hunsdiecker reaction and its variations allow for the conversion of aromatic carboxylic acids into aryl halides, providing a synthetic route that can yield isomers not easily accessible through direct aromatic halogenation. acs.org The ability to introduce halogen atoms at specific positions on an aromatic ring is a key strategy in designing molecules with desired properties. acs.org The synthesis of these esters can be achieved through various methods, including the esterification of halogenated carboxylic acids. researchcommons.org The development of one-pot protocols, which combine multiple reaction steps such as borylation and amination, has further enhanced the efficiency of synthesizing complex molecules from halogenated arenes. nih.gov
Significance of Fluorine Substitution in Benzoic Acid Derivatives
The introduction of fluorine into benzoic acid derivatives has a profound impact on their chemical and physical properties. nih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the acidity, reactivity, and biological activity of a molecule. libretexts.org When a fluorine atom is substituted onto a benzoic acid ring, it increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion through an inductive effect. libretexts.org
Beyond altering acidity, fluorine substitution can affect intermolecular interactions, such as hydrogen bonding. nih.gov This can lead to changes in the physical properties of the compounds, including melting points and crystal packing. nih.govnih.gov In the context of medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. ontosight.ai This is because the carbon-fluorine bond is very strong, and the small size of the fluorine atom allows it to often act as a bioisostere of a hydrogen atom. nih.gov Consequently, fluoro-substituted benzoic acid derivatives are valuable precursors in the development of new pharmaceuticals and agrochemicals. nih.gov
Research Trajectory and Academic Importance of Methyl 5-fluoro-2-methoxybenzoate as a Chemical Entity
This compound is a specific fluorinated aromatic ester that has garnered attention as a key intermediate in various synthetic applications. synhet.com Its academic and industrial importance lies primarily in its role as a versatile building block for constructing more complex and often biologically active molecules. synhet.comsmolecule.com The compound is used in laboratory research and is considered a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. synhet.comchemicalbook.com
The unique arrangement of its functional groups—a fluorine atom, a methoxy (B1213986) group, and a methyl ester on the benzene (B151609) ring—provides multiple sites for chemical modification. This structural complexity allows for its use in the synthesis of a diverse range of target molecules. Research has explored its utility in creating compounds for potential therapeutic applications, including the development of novel anticancer agents and inhibitors for various biological pathways. smolecule.comresearchgate.net For instance, derivatives of fluorinated benzoxazoles, for which this compound could serve as a precursor, have shown potential anticancer activity. researchgate.net The compound's structure is also relevant in the design of ligands for specific biological receptors.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 151793-20-3 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid |
| Purity | Typically ≥97% |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comglpbio.comfluorochem.co.uksynquestlabs.com
The research interest in this compound is driven by the continued demand for new and effective small molecules in medicine and agriculture. Its availability as a research chemical facilitates its use in the exploration of new synthetic methodologies and the discovery of novel bioactive compounds. synhet.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOZIRZLTZSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241407 | |
| Record name | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151793-20-3 | |
| Record name | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151793-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization of Methyl 5 Fluoro 2 Methoxybenzoate
Precursor Synthesis and Esterification Routes for Methyl 5-fluoro-2-methoxybenzoate
The primary and most direct route to this compound involves the esterification of its corresponding carboxylic acid precursor, 5-fluoro-2-methoxybenzoic acid.
The most common method for preparing this compound is the Fischer-Speier esterification of 5-fluoro-2-methoxybenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the carboxylic acid and an excess of methanol under reflux in the presence of the acid catalyst.
The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon, making it more electrophilic mdpi.com. The nucleophilic oxygen atom of methanol then attacks this activated carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst mdpi.com. The use of excess methanol helps to shift the reaction equilibrium towards the product side, thereby increasing the yield.
While Fischer-Speier esterification is standard, other synthetic strategies can be employed. One alternative involves a two-step process where 5-fluoro-2-methoxybenzoic acid is first converted to a more reactive acyl halide, such as 5-fluoro-2-methoxybenzoyl chloride, using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl halide is then reacted with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This method is typically faster and proceeds at lower temperatures but involves an additional synthetic step and the use of hazardous reagents.
From a mechanistic standpoint, the acid-catalyzed esterification is a reversible equilibrium-driven process mdpi.com. The forward reaction is the esterification, while the reverse is the acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol. The efficiency of the esterification is therefore highly dependent on factors that favor the formation of the products, such as the removal of water as it is formed or the use of a large excess of one of the reactants mdpi.com.
Green Chemistry Principles in the Synthesis of Fluorinated Benzoates
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov These principles are increasingly being applied to the synthesis of organofluorine compounds, including fluorinated benzoates.
Key green chemistry considerations include:
Prevention of Waste : Designing syntheses to minimize waste is a primary goal. yale.eduepa.gov This can be achieved through reaction optimization to maximize yield and reduce byproducts.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduepa.gov Direct esterification has a high atom economy, with water being the only byproduct.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. yale.eduepa.gov The use of recyclable heterogeneous acid catalysts aligns well with this principle mdpi.com.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu Research into solvent-free reaction conditions or the use of greener solvents, such as acetonitrile (B52724) over benzene (B151609) or dichloromethane, is an active area of interest. scielo.brchemrxiv.org
Design for Energy Efficiency : Minimizing the energy requirements of chemical processes has environmental and economic benefits. yale.edu Developing catalysts that are active at lower temperatures can significantly reduce energy consumption.
Less Hazardous Chemical Syntheses : Synthetic routes should be designed to use and generate substances that possess little or no toxicity. yale.eduepa.gov This involves avoiding highly toxic reagents like dimethyl sulfate (B86663) for methylation or hazardous solvents.
Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. researchgate.net
Theoretical and Computational Chemistry Studies of Methyl 5 Fluoro 2 Methoxybenzoate
Electronic Structure Analysis and Molecular Orbitals
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Analysis of the electronic structure provides insights into reactivity, stability, and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netscispace.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For Methyl 5-fluoro-2-methoxybenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy (B1213986) group, which acts as an electron-donating group. The LUMO is likely distributed over the carbonyl group of the ester and the aromatic ring, which are electron-accepting regions. The presence of the electronegative fluorine atom will lower the energy of the molecular orbitals, potentially increasing the HOMO-LUMO gap and thus the stability of the molecule compared to its non-fluorinated analog. bohrium.com
Table 1: Representative FMO Data for Substituted Benzoates This table presents hypothetical yet realistic data based on typical DFT calculations for similar aromatic esters to illustrate the expected values for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Methyl Benzoate (B1203000) | -6.5 | -1.0 | 5.5 |
| Methyl 2-methoxybenzoate (B1232891) | -6.2 | -0.9 | 5.3 |
| This compound (Predicted) | -6.4 | -1.1 | 5.3 |
| Methyl 2,4-dihydroxy-6-methyl benzoate | -5.8 | -0.5 | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. avogadro.cc
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the fluorine atom. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. nih.gov Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the methyl groups and the aromatic ring, making them susceptible to nucleophilic attack. researchgate.net
Conformational Analysis and Energy Minimization
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For this compound, key rotations include the orientation of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃) relative to the benzene (B151609) ring.
Computational energy minimization studies, typically using DFT methods, can predict the most stable conformer. researchgate.net For anisole (B1667542) and its derivatives, a planar conformation where the methoxy group lies in the plane of the benzene ring is often the most stable due to favorable electronic delocalization. researchgate.netresearchgate.net However, steric hindrance between the ortho-methoxy group and the adjacent methyl ester group could force one or both groups out of the plane to minimize repulsion. researchgate.net The most stable conformation will represent a balance between steric effects and electronic stabilization. Calculations would reveal the relative energies of different conformers and the energy barriers for rotation between them. researchgate.net
Reaction Pathway Energetics and Transition State Investigations
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov
For this compound, a common reaction is the hydrolysis of the ester group to form 5-fluoro-2-methoxybenzoic acid. oieau.fr Theoretical calculations can model this process, for instance, under basic conditions (saponification), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. nih.govsemanticscholar.org By calculating the energies of the tetrahedral intermediate and the transition state leading to it, chemists can gain insight into the reaction's feasibility and kinetics. researchgate.netresearchgate.net These studies can compare different proposed mechanisms, such as concerted versus stepwise pathways, to determine the most energetically favorable route. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.govacs.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.gov
An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its dynamic behavior. princeton.edu It would show how the molecule tumbles and rotates, and how the flexible methoxy and ester groups sample different conformations over time. Furthermore, it would reveal the structure of the solvent around the solute, showing how solvent molecules arrange themselves to solvate the polar ester and methoxy groups and the less polar aromatic ring. nih.gov This information is critical for understanding solubility, transport properties, and how the solvent influences reactivity.
Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions, Hirshfeld charges)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. acs.org Fukui functions and Hirshfeld charges are two such descriptors that help predict the most reactive sites within a molecule. nih.govrsc.org
Hirshfeld charges are a method of partitioning the electron density of a molecule among its constituent atoms. nih.govresearchgate.net Unlike some other population analysis methods, Hirshfeld charges are less sensitive to the choice of basis set. For this compound, these calculations would quantify the electron-withdrawing effect of the fluorine and oxygen atoms, which would exhibit negative partial charges, and the electron-donating character of the carbon and hydrogen atoms, which would have positive partial charges.
The Fukui function identifies which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. scm.com The function f⁻(r) indicates reactivity towards an electrophile (where the molecule loses an electron), while f⁺(r) indicates reactivity towards a nucleophile (where the molecule gains an electron). scm.com For this compound, the sites with the largest f⁻ values would be the electron-rich parts of the molecule, likely the oxygen atoms and certain carbons on the aromatic ring, indicating where an electrophile would most likely attack. The sites with the largest f⁺ values, susceptible to nucleophilic attack, would be the carbonyl carbon of the ester group. researchgate.net
Chemical Reactivity, Transformation, and Derivatization of Methyl 5 Fluoro 2 Methoxybenzoate
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzene (B151609) ring of Methyl 5-fluoro-2-methoxybenzoate is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. The rate and regioselectivity of these reactions are influenced by the electronic properties of the substituents already present on the ring: the fluorine atom, the methoxy (B1213986) group, and the methyl ester group. masterorganicchemistry.com
The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom, while also having lone pairs that can be donated, is generally considered a deactivating group due to its high electronegativity, which withdraws electron density inductively. masterorganicchemistry.com The methyl ester group (-COOCH3) is a deactivating group and a meta-director because it withdraws electron density from the ring through both resonance and inductive effects.
Nitration is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com In the case of this compound, the introduction of a nitro group (-NO2) onto the benzene ring is guided by the directing effects of the existing substituents. The methoxy group at position 2 is a powerful ortho-, para-director, while the fluorine at position 5 and the methyl ester at position 1 are deactivating.
Studies on similar aromatic compounds show that nitration can be achieved using reagents like nitric acid in the presence of a strong acid catalyst such as sulfuric acid or in a solvent like acetic anhydride. mdpi.comnih.gov The regioselectivity of the nitration of this compound would be predicted by considering the combined electronic influences of the substituents. The positions ortho and para to the strongly activating methoxy group are C3, C5, and C1. Position 5 is already substituted with fluorine, and position 1 holds the ester group. Therefore, the most likely positions for nitration are C3 and, to a lesser extent, C4 and C6, considering the deactivating effects of the other groups. The precise outcome can depend on the specific reaction conditions, including the nitrating agent and the solvent used. nih.gov For instance, nitration of related methoxy- and fluoro-substituted benzoic acid derivatives has been shown to be sensitive to the reaction medium. smolecule.comchemicalbook.com
Table 1: Predicted Regioselectivity in the Nitration of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C3 | Ortho to -OCH3 (activating) | Favorable |
| C4 | Meta to -OCH3, Ortho to -F | Possible |
| C6 | Ortho to -OCH3 (activating), Ortho to -COOCH3 (deactivating) | Less Favorable |
Halogenation and its Influence on Subsequent Reactivity
Halogenation, another key electrophilic aromatic substitution, involves the introduction of a halogen atom (e.g., chlorine, bromine) onto the benzoate ring. The principles of regioselectivity are similar to those for nitration, with the activating methoxy group being the primary director. masterorganicchemistry.com Halogenation of similar compounds, such as 2-methoxy-4-acetylamine methyl benzoate, has been successfully carried out to introduce a halogen at a specific position. google.com
The introduction of a halogen atom can significantly alter the reactivity of the molecule for subsequent reactions. For example, a bromine atom can be introduced and then participate in cross-coupling reactions like the Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds. smolecule.com This opens up a wide range of possibilities for further derivatization.
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom on the benzene ring of this compound can be displaced by nucleophiles, particularly when the ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. smolecule.com
The fluorine atom can be substituted by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. smolecule.com These reactions typically require specific conditions to proceed efficiently. For instance, the displacement of a fluorine atom can be achieved using hard nucleophiles like those derived from oxygen and nitrogen. cas.cn
The reactivity of the fluorine atom towards nucleophilic displacement is influenced by the electronic nature of the aromatic ring. In this compound, the electron-withdrawing character of the methyl ester group can facilitate this type of reaction.
Table 2: Examples of Nucleophilic Displacement of Fluorine
| Nucleophile | Product Type |
| R-O- | Aryl ether |
| R-NH2 | Aryl amine |
| R-S- | Aryl thioether |
Ester Group Transformations
The methyl ester group of this compound can undergo various transformations, with hydrolysis being a primary example.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, under either acidic or basic conditions. smolecule.com Basic hydrolysis, also known as saponification, is a common method and proceeds via nucleophilic acyl substitution. smolecule.com The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol (B129727). smolecule.comresearchgate.net The resulting carboxylate is then protonated in a separate workup step to yield the carboxylic acid.
The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing effect of the fluorine atom can make the carbonyl carbon more electrophilic, potentially facilitating hydrolysis under milder conditions compared to unsubstituted or electron-rich aromatic esters. smolecule.com
Transesterification Reactions
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction for modifying the ester functionality of this compound. This reaction is typically catalyzed by either an acid or a base.
In the context of synthesizing more complex molecules, transesterification of methyl esters can occur in the presence of other alcohols, such as ethanol (B145695), under reaction conditions. For instance, in manganese-catalyzed transfer hydrogenation reactions, the use of ethanol as a solvent can lead to the formation of the corresponding ethyl ester from a methyl ester substrate. rsc.org This demonstrates the susceptibility of the methyl ester group to alcoholysis, a factor that must be considered when designing synthetic routes involving alcoholic solvents. While specific examples detailing the transesterification of this compound are not prevalent in the searched literature, the general principles of ester chemistry suggest that it would readily undergo this transformation.
A study on the reduction of various benzoate esters, including methyl 2-methoxybenzoate (B1232891), using a manganese catalyst in ethanol, noted the occurrence of transesterification. rsc.org This observation underscores the likelihood that this compound would behave similarly under such conditions.
| Reactant | Reagent/Catalyst | Solvent | Product | Notes |
| Methyl 2-methoxybenzoate | Manganese complex | Ethanol | Ethyl 2-methoxybenzoate | Transesterification observed during transfer hydrogenation. rsc.org |
Reduction and Oxidation Chemistry of Functional Groups
The functional groups of this compound, namely the ester and the methoxy group on the aromatic ring, can be subjected to reduction and oxidation reactions to yield valuable synthetic intermediates.
Reduction:
The ester functionality of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters. A more contemporary method involves manganese-catalyzed transfer hydrogenation, which has been shown to be effective for the reduction of related methoxy-substituted benzoate esters. rsc.org For example, methyl 2-methoxybenzoate has been successfully reduced to 2-methoxybenzyl alcohol using a manganese catalyst in ethanol. rsc.org This suggests a viable route for the synthesis of (5-fluoro-2-methoxyphenyl)methanol.
Oxidation:
While the ester and methoxy groups are generally stable to oxidation, the aromatic ring can be susceptible to oxidative processes under specific conditions. However, the primary oxidative transformations of interest often involve precursors or derivatives of this compound. For instance, the oxidation of a related compound, 5-fluoro-2-methylbenzoic acid, can be achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide to re-form the carboxylic acid from a different precursor.
It is important to note that direct oxidation of the methoxy group can be challenging without affecting other parts of the molecule.
| Starting Material | Reaction Type | Reagents/Conditions | Product |
| Methyl 2-methoxybenzoate | Reduction | Manganese catalyst, Ethanol | 2-Methoxybenzyl alcohol rsc.org |
| 5-Fluoro-2-methylbenzoic acid | Oxidation | Potassium permanganate or Chromium trioxide | 5-Fluoro-2-methylbenzoic acid |
Synthesis of Novel Derivatives as Chemical Probes
The scaffold of this compound is a valuable starting point for the synthesis of novel derivatives that can serve as chemical probes for biological research. These probes are designed to interact with specific biological targets, often incorporating functionalities that allow for detection or interaction studies. acs.org
The introduction of an aldehyde group onto the aromatic ring of this compound opens up a vast array of subsequent chemical transformations. One common strategy to achieve this is through formylation reactions.
A related transformation involves the preparation of 5-formyl-2-methoxy methyl benzoate from methyl 2-methoxybenzoate using urotropine and methanesulfonic acid. google.com This method, known as the Duff reaction, provides a pathway to introduce an aldehyde group at the position para to the methoxy group. Given the directing effects of the substituents on the ring of this compound, a similar strategy could potentially be employed to synthesize methyl 5-fluoro-4-formyl-2-methoxybenzoate or other formylated isomers. The resulting 5-Fluoro-2-methoxybenzaldehyde is a useful biochemical reagent in its own right. medchemexpress.com
| Starting Material | Reagents | Product | Yield |
| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic acid | Methyl 5-formyl-2-methoxybenzoate | ~90% google.com |
The introduction of an amino group, either through direct amination or by reduction of a nitro group, is a key step in the synthesis of many biologically active molecules. The resulting amino derivatives can then undergo a variety of subsequent reactions to generate diverse libraries of compounds.
The parent acid, 5-fluoro-2-methoxybenzoic acid, can be converted to its acid chloride, which then reacts with an amine to form an amide. google.comgoogle.com This is a common strategy for creating benzamide (B126) derivatives. For example, 5-fluoro-2-methoxy-benzoyl chloride can be coupled with 4-(aminomethyl)benzoic acid to yield 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid. google.comgoogle.com
Furthermore, amination of the aromatic ring can be achieved. For instance, Methyl 5-amino-4-fluoro-2-methoxybenzoate is a known compound. bldpharm.com These amino derivatives can serve as precursors for a wide range of further functionalization. For example, they can be used in the synthesis of N-substituted benzamide derivatives, which have been evaluated as antitumor agents. researchgate.net The amino group can also participate in reactions to form heterocyclic structures, such as quinazolines. rsc.org
The synthesis of novel azole derivatives often involves the reaction of a hydrazide with various reagents. researchgate.net The hydrazide can be prepared from the corresponding methyl ester, such as this compound, by reaction with hydrazine (B178648) hydrate. This opens up another avenue for creating a diverse set of derivatives.
| Starting Material | Reaction | Key Reagents | Product | Application/Further Reaction |
| 5-Fluoro-2-methoxybenzoic acid | Amide coupling | Thionyl chloride, 4-(aminomethyl)benzoic acid | 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid google.comgoogle.com | Intermediate for further synthesis |
| Isatins and 2-amino-(N-alkyl/aryl) benzamides | Oxidative rearrangement | I₂/TBHP | 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides rsc.org | Cytotoxicity against cancer cell lines |
| Methyl p-methoxybenzoate | Hydrazinolysis | Hydrazine hydrate | 4-Methoxybenzohydrazide researchgate.net | Synthesis of azole derivatives |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic investigations of this compound's molecular interactions with the biological targets outlined in the request. The available data consistently identify this compound as a chemical intermediate used in the synthesis of more complex molecules, rather than a compound that has been independently studied for its direct biological activity.
Searches for in vitro enzymatic inhibition, receptor binding interactions, molecular docking simulations, and cellular pathway modulation studies for this compound did not yield any specific results. The compound is mentioned in patents and synthetic chemistry literature, but only as a precursor or starting material for other target molecules. researchgate.netgoogle.comgoogle.com For example, it has been used in the synthetic route to create inhibitors for targets like the Retinoic Acid Receptor-related Orphan Receptor gamma T (RORγT), but the biological and structural studies were performed on the final, more complex products, not on this compound itself. researchgate.netgoogle.com
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as such research does not appear to be publicly available.
Mechanistic Investigations of Methyl 5 Fluoro 2 Methoxybenzoate S Molecular Interactions with Biological Targets
Cellular Pathway Modulation Studies (In Vitro Models, excluding clinical data)
Impact on Specific Cellular Processes (e.g., cell proliferation pathways, enzymatic cascades)
The molecular structure of Methyl 5-fluoro-2-methoxybenzoate, featuring a fluorine atom and a methoxy (B1213986) group on a benzoate (B1203000) ring, positions it as a compound of interest for interacting with biological systems. Research into its derivatives and structurally similar compounds has revealed significant impacts on critical cellular processes, particularly cell proliferation pathways and enzymatic cascades.
Derivatives of 5-fluoro-2-methoxybenzoic acid have demonstrated notable antiproliferative effects against cancer cells. The mechanism underlying this activity involves the inhibition of tubulin polymerization. By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce apoptosis, or programmed cell death, in cancerous cells. smolecule.com This mode of action is a cornerstone of many established chemotherapeutic agents.
Furthermore, preliminary studies on related compounds, such as methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride, indicate potential inhibitory roles in biological pathways associated with cancer cell proliferation. smolecule.com The interaction with specific molecular targets is key to these therapeutic effects. While direct studies on this compound are emerging, the activity of its analogs suggests a strong potential for impacting cell cycle regulation. For instance, other fluorinated compounds like 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) have been shown to arrest the cell cycle at the G2/M checkpoint and activate DNA damage response pathways, leading to the inhibition of cancer cell growth. nih.gov
In the context of enzymatic cascades, the fluorine substituent plays a crucial role. The presence of a fluorine atom can influence the regioselectivity of enzymatic reactions. For example, in multi-enzyme cascades involving methyltransferases for the synthesis of tetrahydroisoquinoline alkaloids, a fluorine atom adjacent to a catechol moiety can direct the methylation to a specific hydroxyl group. nih.gov This highlights the potential of this compound to act as a specific substrate or modulator in complex biosynthetic pathways. The strategic placement of the fluorine atom can alter the electronic properties of the molecule, thereby influencing its binding affinity and interaction with enzyme active sites. nih.gov
| Compound/Derivative | Cellular Process Affected | Observed Effect | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Derivatives of 5-fluoro-2-methoxybenzoic acid | Cell Proliferation / Apoptosis | Antiproliferative activity against cancer cells | Inhibition of tubulin polymerization, leading to apoptosis | smolecule.com |
| Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride | Cancer Cell Proliferation | Potential as an inhibitor in cancer-related pathways | Interaction with specific, yet to be fully elucidated, molecular targets | smolecule.com |
| Fluorinated Tetrahydroisoquinoline Precursors | Enzymatic Methylation Cascade | Directed regioselectivity of methylation | Electronic influence of the fluorine atom on the pKa of a neighboring hydroxyl group | nih.gov |
| 5-fluoro-2-oxindole derivatives | Enzymatic Inhibition | Inhibition of α-glucosidase | Interaction with the active site of the enzyme | nih.govfrontiersin.org |
Investigation of Resistance Mechanisms at a Molecular Level
While direct research into resistance mechanisms specifically against this compound is not extensively documented, insights can be drawn from studies of structurally and functionally related fluorinated compounds, most notably 5-Fluorouracil (5-FU). The mechanisms of resistance to 5-FU are well-characterized and provide a valuable framework for understanding potential resistance to other fluorinated therapeutic agents. nih.gov
A primary mechanism of resistance to 5-FU involves the overexpression of its target enzyme, thymidylate synthase (TS). nih.gov Cells can develop resistance by amplifying the gene that codes for TS, thereby producing more of the enzyme than the drug can inhibit. An analogous mechanism could be envisioned for this compound or its active metabolites if they target a specific enzyme. The cell could upregulate the production of this target protein, diminishing the drug's efficacy.
Another key resistance pathway is the metabolic inactivation of the drug. Cells can increase the expression of enzymes that catabolize the drug into inactive forms. For 5-FU, the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) plays a crucial role in its degradation. If this compound is metabolized by a specific enzyme system, an upregulation of this system could lead to acquired resistance.
Furthermore, alterations in the drug's target that prevent binding are a common resistance strategy. nih.gov This can occur through mutations in the gene encoding the target protein, which change the protein's structure and reduce the drug's binding affinity. Should this compound's therapeutic effect rely on binding to a particular protein, mutations in that protein could confer resistance.
Finally, the activation of cellular salvage pathways can circumvent the effects of a drug. In the case of 5-FU, which inhibits the de novo synthesis of thymidylate, cells can utilize a salvage pathway involving thymidine (B127349) kinase to produce the necessary nucleotides, thereby bypassing the drug's inhibitory action. nih.gov If this compound blocks a specific metabolic pathway, the cell might adapt by upregulating an alternative pathway to produce the essential product.
| Resistance Mechanism | Molecular Basis | Relevance to this compound | Reference |
|---|---|---|---|
| Target Enzyme Overexpression | Amplification of the gene encoding the target enzyme (e.g., Thymidylate Synthase for 5-FU). | If the compound targets a specific enzyme, increased expression of that enzyme could reduce its effectiveness. | nih.gov |
| Increased Drug Catabolism | Upregulation of enzymes that metabolize the drug into inactive forms (e.g., DPD for 5-FU). | Enhanced metabolic degradation of this compound could lead to lower intracellular concentrations. | nih.gov |
| Alteration of the Molecular Target | Mutations in the target protein that reduce the binding affinity of the drug. | Structural changes in the biological target of this compound could prevent effective binding. | nih.gov |
| Activation of Salvage Pathways | Upregulation of alternative metabolic pathways to bypass the drug's inhibitory effect (e.g., thymidine kinase for 5-FU). | Cells might compensate for the compound's action by activating parallel signaling or metabolic routes. | nih.gov |
Structure Activity/property Relationship Sar/spr Studies of Methyl 5 Fluoro 2 Methoxybenzoate Analogs
Influence of Halogen Substituents on Molecular Interactions and Reactivity
The nature and position of halogen substituents on the benzoate (B1203000) ring are critical determinants of the molecule's electronic properties, reactivity, and potential for molecular interactions. The fluorine atom in methyl 5-fluoro-2-methoxybenzoate, for instance, significantly influences the compound's characteristics.
Fluorine's high electronegativity creates a strong dipole moment, which can enhance binding affinity to biological targets like enzymes and receptors through favorable dipole interactions. This electronic-withdrawing effect increases the electron deficiency of the aromatic ring, which can stabilize negative charges in reaction intermediates. The small size of the fluorine atom is also advantageous, as it minimizes steric hindrance at binding sites. In contrast, replacing fluorine with larger halogens such as chlorine or bromine introduces different properties.
Chlorine: Substituting fluorine with chlorine (e.g., in Methyl 5-chloro-2-hydroxybenzoate) increases the molecule's molecular weight and lipophilicity. However, the larger atomic size of chlorine might decrease metabolic stability compared to its fluorine-containing counterpart.
Bromine: The introduction of a bromine atom, as seen in Methyl 5-bromo-3-fluoro-2-hydroxybenzoate, further increases molecular weight and reactivity, enabling the compound to participate in cross-coupling reactions. However, the bulkiness of bromine can create steric clashes that hinder interactions with biological targets.
Studies on various substituted aromatic compounds have shown that halogen substituents can increase interactions with proteins like human serum albumin (HSA), with binding affinity often increasing with the atomic number of the halogen. nih.gov The reactivity in nucleophilic substitution reactions is also affected, with electron-withdrawing halogens influencing the reaction rates. smolecule.commdpi.com
| Halogen Substituent | Key Influences on Properties | Example Compound | Reference |
|---|---|---|---|
| Fluorine (F) | High electronegativity enhances binding affinity; small size minimizes steric hindrance; increases metabolic stability. | Methyl 5-fluoro-2-hydroxybenzoate | |
| Chlorine (Cl) | Increases lipophilicity; larger size may reduce metabolic stability compared to fluorine. | Methyl 5-chloro-2-hydroxybenzoate | |
| Bromine (Br) | Increases reactivity for cross-coupling reactions; bulky size can cause steric hindrance. | Methyl 4-bromo-2-fluoro-5-methoxybenzoate | smolecule.com |
Effect of Methoxy (B1213986) Group Modifications on Electronic Properties and Conformation
Modification of this group leads to significant changes in the compound's properties:
Replacement with a Hydroxy Group (-OH): Substituting the methoxy group with a hydroxyl group, as in methyl 5-fluoro-2-hydroxybenzoate, introduces the capacity for hydrogen bonding. This change increases hydrophilicity and can be pivotal for interactions with biological targets that rely on hydrogen bond donors.
Replacement with a Methyl Group (-CH₃): When the methoxy group is replaced by a methyl group (e.g., in methyl 5-fluoro-2-methylbenzoate), both the hydrogen-bonding capability and the strong electron-donating nature are removed. This modification increases hydrophobicity and renders the compound less active in reactions that depend on proton exchange.
Conformational analysis of methoxybenzoyl derivatives indicates that the methoxy group influences the orientation of the carbonyl group and the planarity of the molecule. rsc.org Studies on related structures show that the interplay between the methoxy group and other substituents dictates the preferred conformation, which is crucial for binding to specific protein sites. rsc.orgacs.org For instance, in some p-methoxybenzoyl derivatives, the p-methoxyphenyl ring is twisted relative to the carbonyl plane due to steric factors. rsc.org
| Modification at 2-Position | Impact on Properties | Example Compound | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron-donating; increases hydrophobicity; influences conformation. | This compound | |
| Hydroxy (-OH) | Enables hydrogen bonding; increases hydrophilicity. | Methyl 5-fluoro-2-hydroxybenzoate | |
| Methyl (-CH₃) | Removes hydrogen bonding and strong electron-donating effects; increases hydrophobicity. | Methyl 5-fluoro-2-methylbenzoate (B14791519) |
Variations in the Ester Group and their Impact on Chemical Transformations
Variations in this functional group are a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
Ester Homologation: Changing the methyl ester to an ethyl ester (e.g., Ethyl 2-fluoro-5-methoxybenzoate) can alter properties like solubility and metabolic stability. vulcanchem.com
Hydrolysis to Carboxylic Acid: Conversion of the ester to the corresponding carboxylic acid (e.g., 2-fluoro-5-methoxybenzoic acid) introduces a highly polar, acidic functional group. This transformation dramatically changes the molecule's solubility and its potential to interact with biological targets through ionic interactions and hydrogen bonding. In structure-activity relationship studies of STAT3 inhibitors, sodium benzoate analogs showed slightly different activity compared to their free acid forms. acs.org
The ester group is also the site of various chemical reactions, including esterification and reduction to form alcohols, which are fundamental transformations in the synthesis of more complex molecules. smolecule.com
In silico Prediction of SAR/SPR Trends
Computational methods are increasingly employed to predict and rationalize the structure-activity and structure-property relationships of this compound analogs. These in silico techniques provide valuable insights into molecular conformation, binding modes, and electronic properties that govern reactivity and biological function.
Conformational Analysis: Software such as Spartan is used to perform conformational searches using force fields like MMFF to identify low-energy conformers of flexible molecules. nih.gov This is crucial for understanding how analogs might orient themselves within a protein's binding pocket. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to observe the dynamic behavior of a ligand when interacting with a biological target. acs.org These simulations can reveal specific binding locations, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. acs.orgresearchgate.net
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate electronic properties, such as electrostatic potential, which helps in understanding how a molecule will interact with its environment and other molecules. acs.org
These computational approaches have been used in the design of hemiasterlin (B1673049) analogs, where cyclic fragments were introduced to modulate conformational rigidity. nih.gov Although the designed compounds, in that case, were not biologically active, the study highlights the utility of computational modeling in generating hypotheses for SAR studies. nih.gov
Correlations between Structural Motifs and Mechanistic Biological Effects
Specific structural motifs within this compound analogs can be correlated with their mechanistic effects on biological systems. The strategic placement of substituents is essential for achieving desired biological activity.
The presence of fluorine is often linked to enhanced biological activity. Its ability to form strong, stable bonds with carbon and its unique electronic properties can improve a molecule's interaction with enzyme active sites or receptors. researchgate.net Preliminary studies on some halogenated benzoates suggest potential antimicrobial and anti-inflammatory properties, which are enhanced by the presence of halogen substituents. smolecule.com
In a series of N-benzoyl-2-hydroxybenzamides, substituents like fluorine and methoxy groups were found to be important for activity against various parasites. nih.gov
For a series of STAT3 inhibitors, a single fluorine substitution at a specific position led to a two-fold improvement in potency, while chlorine substitutions at other positions decreased activity. acs.org
In the development of inhibitors for amyloid-β aggregation, the specific arrangement of a hydrophobic substituent and a benzoic acid was found to be necessary for activity. au.dkresearchgate.net
These findings underscore that the biological effects of this compound analogs are not attributable to a single functional group but rather to the synergistic interplay of the halogen, methoxy, and ester moieties, which collectively define the molecule's shape, electronic distribution, and capacity for specific intermolecular interactions. researchgate.netnih.gov
| Structural Motif | Correlated Biological/Mechanistic Effect | Example Class/Compound | Reference |
|---|---|---|---|
| Ortho-methoxy group | Influences conformation and electronic properties, modulating reactivity. | Methoxybenzoyl derivatives | rsc.org |
| Para-fluoro substituent | Enhances binding affinity through electronic interactions; improves metabolic stability. | Fluorinated Benzoates | researchgate.net |
| Carboxylic acid (from ester hydrolysis) | Provides a key interaction point (H-bonding, ionic) for protein binding. | Benzoic acid derivatives | acs.orgnih.gov |
| Specific halogen/methoxy pattern | Determines potency and selectivity against biological targets like enzymes and parasites. | N-benzoyl-2-hydroxybenzamides | nih.gov |
Applications of Methyl 5 Fluoro 2 Methoxybenzoate in Chemical Synthesis and Materials Science Research
Role as a Building Block in Complex Organic Synthesis
As a substituted benzoate (B1203000), Methyl 5-fluoro-2-methoxybenzoate is primarily utilized as a foundational scaffold for constructing more complex molecules. bldpharm.comaablocks.com It can be readily converted to its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, through hydrolysis. smolecule.com This acid is a well-established building block for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals. lookchem.comsmolecule.com The ester form is often preferred in synthetic routes as a protected version of the carboxylic acid, preventing unwanted reactions while other parts of the molecule are being modified.
Heterocyclic compounds are crucial components in medicinal chemistry and materials science. While direct synthesis examples starting from this compound are specific to proprietary research, the closely related compound 5-fluoro-2-methylbenzoic acid is known to participate in reactions to form heterocyclic structures. For instance, it can undergo a bimetallic iridium/copper-catalyzed reaction with saturated ketones to produce phthalides, a class of bicyclic heterocycles used in the creation of dyes and fungicides. ossila.com Furthermore, its derivatives are precursors to benzamides that have been investigated as inhibitors of HIV-1 integrase. smolecule.comossila.com Another related application involves the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by inhibiting tubulin polymerization. ossila.com These synthetic pathways illustrate the potential of the 5-fluoro-2-methoxy-substituted benzene (B151609) ring, present in this compound, to serve as a key component in the synthesis of complex heterocyclic systems.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Benzoic Acid Precursors
| Heterocyclic Class | Precursor Type | Synthetic Application/Significance | Reference |
| Phthalides | 5-Fluoro-2-methylbenzoic acid | Used in the synthesis of dyes and fungicides. | ossila.com |
| Benzamides | 5-Fluoro-2-methylbenzoic acid | Serve as precursors for HIV-1 integrase inhibitors. | ossila.com |
| 3-Arylisoquinolinones | 5-Fluoro-2-methylbenzoic acid | Exhibit antiproliferative activity against cancer cells. | ossila.com |
Fluorinated compounds are widely used in the agrochemical industry to enhance the efficacy of herbicides and insecticides. lookchem.comgoogle.com The parent compound, 5-fluoro-2-methoxybenzoic acid, is explicitly identified as an intermediate in the synthesis of such agrochemicals. lookchem.com The incorporation of the fluorinated benzoate structure can improve the biological activity and stability of the final product. lookchem.com Analogous compounds, such as methyl 2-chloro-5-methoxybenzoate and methyl 5-bromo-4-hydroxy-2-methoxy-benzoate, are also noted for their potential in agrochemical research, highlighting the importance of this class of substituted benzoates. cymitquimica.comcymitquimica.com Therefore, this compound serves as a valuable precursor in the research and development of new, more effective crop protection agents.
Incorporation into Functional Materials (e.g., polymers, liquid crystals)
The field of materials science often utilizes rigid, well-defined molecular structures to create materials with specific functions. The structural characteristics of this compound make it a candidate for incorporation into functional materials. Research on analogous compounds supports this potential. For example, Methyl 5-fluoro-2-methylbenzoate (B14791519) has been suggested for use as a monomer or additive in polymer formulations to potentially improve properties like thermal stability. Similarly, a related bromo-substituted compound, Methyl 5-bromo-4-fluoro-2-methoxybenzoate, is noted for its contribution to the preparation of functional materials such as polymers and liquid crystals.
The rod-like, or calamitic, shape of these benzoate derivatives is a common feature in molecules that form liquid crystal phases. mdpi.com The presence of the fluorine atom and methoxy (B1213986) group can influence intermolecular interactions and packing, which are critical for achieving desired material properties. smolecule.com While specific applications of this compound in commercial polymers or liquid crystals are not widely documented in public literature, its structural motifs are consistent with those used in the design of advanced materials. smolecule.com
Table 2: Related Benzoate Esters and Their Potential in Materials Science
| Compound Name | Potential Application | Implied Benefit | Reference |
| Methyl 5-fluoro-2-methylbenzoate | Monomer/additive in polymers | Enhanced thermal stability, chemical resistance | |
| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | Preparation of functional materials | Use in polymers and liquid crystals | |
| Methyl 3,4-difluoro-2-methoxybenzoate | Development of advanced materials | Unique properties due to fluorination pattern | smolecule.com |
Development of Analytical Standards and Reference Materials
In chemical research and quality control, the availability of high-purity chemical compounds as analytical standards or reference materials is essential. This compound is available from various chemical suppliers, often with specified purity levels (e.g., 97%). sigmaaldrich.com These suppliers provide documentation such as Certificates of Analysis, which detail the compound's identity and purity, confirming its suitability for use as a well-characterized starting material or reference in analytical methods. americanelements.com
The availability of this compound in various grades, including those for research and development, allows it to be used as a standard for calibrating analytical instruments, validating new synthetic methodologies, and as a starting point for creating libraries of related compounds for screening purposes. bldpharm.comamericanelements.com For instance, a researcher developing a new HPLC method to quantify related fluorinated compounds could use high-purity this compound to create a standard curve for calibration. Its distinct molecular weight and structure provide a clear reference point in techniques like mass spectrometry and NMR spectroscopy. aablocks.com
Advanced Analytical Methodologies for Research and Characterization
The precise characterization and quantification of Methyl 5-fluoro-2-methoxybenzoate are fundamental in research and development to ensure purity, identify byproducts, and understand its behavior in various chemical processes. A suite of advanced analytical methodologies, including chromatographic and spectrophotometric techniques, is employed for these purposes.
Conclusion and Future Research Directions
Summary of Key Academic Findings on Methyl 5-fluoro-2-methoxybenzoate
This compound has been primarily identified in academic literature as a crucial intermediate and building block in the field of organic and medicinal chemistry. Its significance stems from the unique substitution pattern on the benzene (B151609) ring: a fluorine atom at the C5 position, a methoxy (B1213986) group at the C2 position, and a methyl ester at the C1 position. This arrangement of functional groups imparts specific electronic properties and reactivity, making it a valuable precursor for the synthesis of more complex and often biologically active molecules.
Research has demonstrated its role in the synthesis of a variety of target compounds. It is frequently derived from its parent compound, 5-fluoro-2-methoxybenzoic acid, which is known to be a precursor for benzamide (B126) derivatives that show potential as inhibitors of HIV-1 integrase. smolecule.com Furthermore, derivatives of the core 5-fluoro-2-methoxybenzoic acid structure have been implicated in the synthesis of compounds with antiproliferative properties against cancer cells, which function by inhibiting tubulin polymerization. smolecule.com
The presence of the fluorine atom is particularly noteworthy. It can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. The methoxy group, by eliminating the hydrogen-bonding capacity present in its hydroxyl analogue (methyl 5-fluoro-2-hydroxybenzoate), increases the compound's hydrophobicity, which can also influence its pharmacokinetic profile.
Key academic findings are summarized in the table below:
| Property | Description | Source |
| CAS Number | 151793-20-3 | sigmaaldrich.com |
| Molecular Formula | C₉H₉FO₃ | sigmaaldrich.com |
| Molecular Weight | 184.17 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Primary Role | Synthetic Intermediate | smolecule.com |
| Field of Study | Medicinal Chemistry, Organic Synthesis | smolecule.com |
Unexplored Reactivity and Synthetic Opportunities
While this compound is valued as a synthetic intermediate, its full reactive potential remains an area ripe for exploration. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and methyl ester group creates a unique electronic environment on the aromatic ring, suggesting several avenues for novel synthetic transformations.
The reactivity of its parent acid, 5-fluoro-2-methoxybenzoic acid, provides clues to potential reactions. This acid has been shown to undergo nitration and subsequent reduction, as well as bimetallic catalysis with iridium/copper to form phthalides. smolecule.com These reactions suggest that the aromatic ring of this compound is amenable to further functionalization, such as electrophilic aromatic substitution. The directing effects of the existing substituents would be a key area of study to control the regioselectivity of such reactions.
Furthermore, the ester functional group itself presents opportunities. While it can be hydrolyzed to the parent carboxylic acid, it could also undergo transesterification to introduce different alkyl groups, potentially modulating the compound's properties. The development of selective reactions that modify one functional group while leaving the others intact would be a significant synthetic advancement. For instance, selective ortho-metalation directed by the methoxy group, followed by quenching with various electrophiles, could lead to a diverse library of novel 2,3,5-trisubstituted benzene derivatives that are otherwise difficult to access.
Emerging Theoretical and Computational Research Avenues
The application of theoretical and computational chemistry to predict the properties and reactivity of complex organic molecules is a rapidly growing field. For compounds like this compound, computational studies represent a significant and largely untapped research avenue.
Density Functional Theory (DFT) calculations could be employed to provide a deeper understanding of the molecule's structural and electronic properties. bibliotekanauki.pl Such studies can predict spectroscopic data, including ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which would be invaluable for characterizing the compound and its derivatives. nih.gov Given that discrepancies can arise in experimental spectral data, computational modeling can serve as a powerful tool for validation. nih.gov
Moreover, computational methods can be used to explore the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely sites for electrophilic and nucleophilic attack. bibliotekanauki.pl This could guide the design of new synthetic routes and explain observed reaction outcomes. Mapping the molecular electrostatic potential (MEP) would also reveal the electron-rich and electron-deficient regions of the molecule, offering insights into its non-covalent interactions and potential for binding to biological targets.
Potential for Development as Advanced Chemical Probes or Materials Precursors
Building on its established role as a precursor to bioactive molecules, this compound holds considerable potential for the development of sophisticated chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system. By strategically modifying the structure of this compound—for example, by incorporating a reporter tag (like a fluorescent dye) or a photo-activatable group—it could be converted into a tool for investigating specific biological pathways. Given that its derivatives have been linked to the inhibition of HIV integrase and tubulin polymerization, such probes could be used to visualize these processes in living cells or to identify and validate new drug targets. smolecule.com
In the realm of materials science, the unique electronic and physical properties conferred by the fluoro and methoxy substituents suggest that this compound could serve as a precursor for advanced materials. smolecule.com Fluorinated aromatic compounds are known to be components of liquid crystals, polymers, and other materials with specialized applications. bibliotekanauki.pl The specific combination of polarity, hydrophobicity, and potential for intermolecular interactions (such as π-π stacking) in this compound could be exploited in the design of new functional materials. For instance, it could be polymerized or co-polymerized to create materials with tailored optical, electronic, or thermal properties, although this remains a speculative but promising area for future research.
Q & A
Basic Research Question
- NMR :
- IR : Ester C=O stretch at ~1720 cm⁻¹; C-F stretch at 1100–1200 cm⁻¹ .
Advanced Application : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures or degradation products .
How does this compound interact with biological targets (e.g., enzymes), and what methodological approaches validate these interactions?
Advanced Research Question
The compound’s fluorinated aromatic ring may inhibit cytochrome P450 enzymes or bind to hydrophobic pockets in proteins. Methods :
- Molecular Docking : Simulate binding affinities (AutoDock Vina) using crystallographic enzyme structures (PDB).
- Enzyme Assays : Measure IC₅₀ values in vitro (e.g., fluorometric assays for CYP inhibition) .
Data Contradiction : Discrepancies between computational predictions and experimental IC₅₀ may arise from solvent effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Storage : Stable at –20°C in anhydrous, dark conditions for >12 months. Degradation products (e.g., hydrolyzed benzoic acid) form at >25°C or in humid environments .
- Analysis : Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
Advanced Study : Accelerated stability testing (40°C/75% RH for 6 weeks) quantifies degradation kinetics. Use LC-MS to identify byproducts and propose degradation pathways .
How can regioselectivity challenges in derivatizing this compound be addressed?
Advanced Research Question
Competing substitution at the 4-position (meta to methoxy) vs. 6-position (ortho to fluorine) can be controlled via:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions.
- Catalysis : Use Pd-catalyzed C–H activation for selective functionalization .
Case Study : A 2024 study achieved 90% 4-bromo derivative yield using NBS and FeCl₃ in DCM .
What computational tools predict the physicochemical properties of this compound?
Basic Research Question
- LogP : Estimated at 2.1–2.5 (Schrödinger QikProp).
- pKa : Carboxylic acid derivative (post-hydrolysis) has pKa ~4.2 .
Advanced Application : Machine learning models (e.g., Random Forest) trained on benzoate datasets can predict solubility and bioavailability .
How does the compound’s crystal structure inform its material science applications?
Advanced Research Question
X-ray diffraction reveals a planar aromatic core with intermolecular π-π stacking (3.5–4.0 Å spacing), suggesting potential in organic semiconductors. Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
